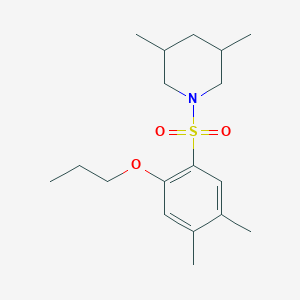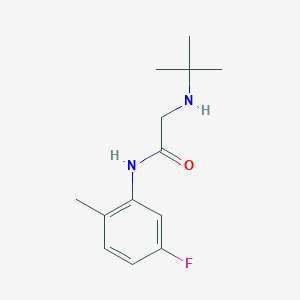
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine is a complex organic compound characterized by its unique chemical structure
准备方法
The synthesis of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes the following steps:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Propoxybenzenesulfonyl Group: The propoxybenzenesulfonyl group is attached through a sulfonylation reaction, where a sulfonyl chloride derivative reacts with the piperidine core under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
化学反应分析
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine can be compared with other similar compounds, such as:
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine: This compound shares a similar core structure but differs in the substitution pattern, leading to distinct chemical and biological properties.
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-1H-pyrazole: This compound has a pyrazole ring instead of a piperidine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.
属性
分子式 |
C18H29NO3S |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C18H29NO3S/c1-6-7-22-17-9-15(4)16(5)10-18(17)23(20,21)19-11-13(2)8-14(3)12-19/h9-10,13-14H,6-8,11-12H2,1-5H3 |
InChI 键 |
DNCVIKGHVBOFBT-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CC(CC(C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15107183.png)

![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15107199.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B15107206.png)
amine](/img/structure/B15107212.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15107225.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B15107257.png)
![4-({3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoyl}amino)-2-hydroxybenzoic acid](/img/structure/B15107266.png)
![3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B15107270.png)
![ethyl 4-{[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}benzoate](/img/structure/B15107273.png)
![1-({[1,1'-Biphenyl]-4-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15107278.png)
![N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B15107280.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B15107281.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15107294.png)
